molecular formula C9H7IN2 B11847423 6-Iodo-2-methylquinoxaline

6-Iodo-2-methylquinoxaline

Cat. No.: B11847423
M. Wt: 270.07 g/mol
InChI Key: IDRJEBVNQWTTMV-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. organic-chemistry.org These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic science. chemicalbook.com Their structural motifs are found in a vast array of essential biological molecules, including vitamins, alkaloids, and antibiotics. mdpi.commtieat.org In the pharmaceutical industry, nitrogen heterocycles are of paramount importance; an analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle. tandfonline.com This prevalence is due to their unique physicochemical properties, such as the ability to engage in hydrogen bonding, which can lead to strong and specific interactions with biological targets like enzymes and nucleic acids. tandfonline.com Beyond medicine, these compounds are integral to the development of agrochemicals, functional materials, dyes, and catalysts. organic-chemistry.orgmtieat.org The continuous and intensive research into new synthetic methods for these molecules underscores their critical role as versatile building blocks in science. chemicalbook.com

Overview of the Quinoxaline (B1680401) Scaffold: Historical Context, Structural Versatility, and Broad Research Interest

The quinoxaline scaffold, also known as benzopyrazine, is a nitrogen-containing heterocyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mtieat.orgipp.pt The first synthesis of a quinoxaline derivative was reported in 1884 through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a method that remains a foundational strategy in quinoxaline chemistry. rsc.orgnih.gov

Structurally, quinoxaline is a planar, aromatic system with the molecular formula C₈H₆N₂. ipp.pt This core structure offers remarkable versatility for chemical modification. evitachem.com Functional groups can be introduced at various positions on both the benzene and pyrazine rings, allowing for the fine-tuning of the molecule's electronic, physical, and biological properties. This adaptability has made quinoxaline derivatives a subject of intense research interest across diverse scientific fields. mtieat.org They have been investigated for a wide spectrum of biological activities, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govijpsr.com Furthermore, their unique electronic and photophysical properties have led to their application in materials science as components of organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors. ipp.ptnih.gov

Specific Focus on Substituted Quinoxaline Derivatives: The Case of 6-Iodo-2-methylquinoxaline within Academic Investigations

Within the large family of quinoxaline derivatives, substituted analogues offer tailored properties for specific research applications. The strategic placement of different functional groups onto the quinoxaline core is a key focus of chemical research. This compound (CAS No. 397324-16-2) is one such derivative. chemicalbook.comarctomsci.com It features a methyl group at the 2-position of the pyrazine ring and an iodine atom at the 6-position of the benzene ring.

The presence of the iodine atom is particularly significant from a synthetic standpoint. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This makes this compound a valuable building block, enabling chemists to readily introduce new carbon-carbon or carbon-heteroatom bonds at the 6-position. This reactivity allows for the construction of more complex molecular architectures, which is a crucial strategy in the development of new pharmaceutical agents and advanced materials. evitachem.comevitachem.com The methyl group at the 2-position also influences the molecule's electronic properties and steric profile. mdpi.com The study of this compound, therefore, provides insights into how specific substitutions on the quinoxaline scaffold dictate its reactivity and potential for creating novel functional molecules.

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 397324-16-2 chemicalbook.com, arctomsci.com
Molecular Formula C₉H₇IN₂ arctomsci.com
Molecular Weight 270.07 g/mol arctomsci.com
Appearance Data not available in search results
Melting Point Data not available in search results
Boiling Point Data not available in search results arctomsci.com

Spectroscopic Data

Detailed experimental spectra for this compound were not available in the provided search results. However, based on the known spectra of related quinoxaline derivatives, the following characteristic signals can be anticipated. mdpi.comacs.orgthieme-connect.deisca.in

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the quinoxaline ring system and a singlet for the methyl group protons (typically around 2.7-2.8 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
¹³C NMR Resonances for the nine carbon atoms, including those of the fused aromatic rings and the methyl group. The carbon atom attached to the iodine would show a characteristic chemical shift.
IR Spectroscopy Absorption bands corresponding to C=N and C=C stretching vibrations of the aromatic rings, as well as C-H stretching and bending modes.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 270.07, along with characteristic fragmentation patterns for the quinoxaline ring and loss of iodine.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoxaline formation. A primary and highly effective route involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its synthetic equivalent. rsc.orgnih.gov

A plausible and direct synthesis for this compound would involve the reaction of 4-iodo-1,2-phenylenediamine with a C3 carbonyl synthon like pyruvaldehyde . This condensation reaction typically proceeds under mild conditions, sometimes with an acid catalyst, to form the pyrazine ring and yield the final product. researchgate.net

Alternatively, the compound can be prepared via the direct iodination of 2-methylquinoxaline (B147225) . rsc.orgresearchgate.net This electrophilic aromatic substitution would likely utilize an iodine source, such as molecular iodine (I₂), in the presence of an oxidizing agent or a catalyst to facilitate the introduction of the iodine atom onto the electron-rich benzene portion of the quinoxaline ring. The precise regioselectivity, favoring the 6-position, can be influenced by the reaction conditions and the electronic nature of the quinoxaline starting material. researchgate.net

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which serves as a versatile functional handle for constructing more elaborate molecules. This makes the compound a highly valuable intermediate in organic synthesis.

Cross-Coupling Reactions

The primary application of iodo-aromatic compounds like this compound is in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The iodine substituent is an excellent leaving group in these processes. Examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or introduce alkyl/alkenyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds. acs.org

Through these powerful reactions, the simple this compound scaffold can be elaborated into a diverse library of complex derivatives for further investigation.

Potential Applications in Medicinal Chemistry and Materials Science

The quinoxaline core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. mtieat.org By using this compound as a starting material, researchers can synthesize novel derivatives for evaluation as potential therapeutic agents. The ability to systematically modify the 6-position via cross-coupling allows for detailed structure-activity relationship (SAR) studies to optimize biological potency. ekb.eg

In materials science, the quinoxaline ring is a component of various functional materials, including organic semiconductors and fluorescent dyes. ipp.ptevitachem.com The synthetic accessibility provided by the iodo group allows for the incorporation of the 2-methylquinoxaline unit into larger conjugated systems, such as polymers or complex chromophores, to develop new materials with tailored electronic and optical properties. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

6-iodo-2-methylquinoxaline

InChI

InChI=1S/C9H7IN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3

InChI Key

IDRJEBVNQWTTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)I

Origin of Product

United States

Chemical Reactivity and Derivatization of the 6 Iodo 2 Methylquinoxaline Scaffold

Transformations Involving the Iodo Moiety

The iodine atom at the 6-position is a key handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are highly effective substrates for these transformations. researchgate.netresearchgate.net The high reactivity of the C-I bond in 6-Iodo-2-methylquinoxaline allows for efficient coupling under relatively mild conditions. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent (for C-C coupling) or coordination of a heteroatom nucleophile, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

Common palladium-catalyzed reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)–C(sp²) bonds, enabling the introduction of various aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to create C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes. researchgate.net This reaction is valuable for constructing rigid, linear extensions from the quinoxaline (B1680401) core. nih.gov

Heck Reaction: Reaction with alkenes to form substituted alkenes, providing a method for C(sp²)–C(sp²) bond formation. alevelchemistry.co.uk

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with primary or secondary amines.

C-O and C-S Bond Formation: Coupling with alcohols, phenols, or thiols to form ethers and thioethers, respectively. nih.gov

These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides This table presents generalized conditions for reactions applicable to the this compound scaffold, based on established protocols for aryl iodides.

Reaction NameCoupling PartnerTypical Catalyst/LigandBaseSolventResulting Bond
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Toluene/H₂O, DioxaneCarbon-Carbon (Aryl-Aryl)
SonogashiraR-C≡CHPdCl₂(PPh₃)₂/CuIEt₃N, piperidineDMF, THFCarbon-Carbon (Aryl-Alkyne)
HeckAlkenePd(OAc)₂/P(o-tol)₃Et₃N, NaOAcDMF, AcetonitrileCarbon-Carbon (Aryl-Alkene)
Buchwald-HartwigR₂NHPd₂(dba)₃/BINAPNaOᵗBu, Cs₂CO₃Toluene, DioxaneCarbon-Nitrogen

Nucleophilic aromatic substitution (SNAr) is another pathway for functionalizing the 6-position, although it is generally less common for aryl iodides compared to more electronegative halides like fluorine. youtube.com The SNAr mechanism requires the aromatic ring to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The quinoxaline ring itself is electron-deficient and can facilitate this type of reaction. rsc.org

For a substitution to occur at the 6-position of this compound, a potent nucleophile and often rigorous reaction conditions are necessary. The leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in other substitution reactions. This is because the first, rate-determining step is the nucleophilic attack on the carbon atom, and highly electronegative halogens enhance the electrophilicity of this carbon. youtube.comyoutube.com However, reactions with strong nucleophiles such as amines, alkoxides, or thiolates can lead to the displacement of the iodo group. For instance, reactions analogous to the substitution of 6-fluoroquinoxalines with various amines can be envisioned, yielding 6-aminoquinoxaline (B194958) derivatives. researchgate.net

Reactions Involving the Methyl Group and Quinoxaline Ring System

The methyl group and the heterocyclic quinoxaline nucleus provide additional opportunities for derivatization through reduction, oxidation, and C-H functionalization.

The quinoxaline ring can be selectively reduced to yield tetrahydroquinoxaline derivatives. Catalytic hydrogenation is a common method to achieve this transformation. For example, 2-methylquinoxaline (B147225) can undergo enantioselective hydrogenation using an iridium catalyst to produce (2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. unityfvg.it This type of reduction transforms the planar, aromatic quinoxaline core into a saturated, chiral heterocyclic structure, significantly altering its three-dimensional shape and properties.

Table 2: Example of Quinoxaline Ring Hydrogenation

SubstrateCatalyst SystemConditionsProductReference
2-Methylquinoxaline[Ir(COD)Cl]₂ / LigandH₂ (pressure), Solvent (e.g., MeOH)(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline unityfvg.it

The 2-methyl group is susceptible to oxidation, providing a route to introduce carbonyl or carboxyl functionalities. Direct oxidation of methylheteroarenes can be challenging as the resulting aldehyde is often more prone to over-oxidation than the starting material. researchgate.net However, chemoselective methods have been developed. For instance, methylquinolines can be oxidized to the corresponding quinoline-carbaldehydes using hypervalent iodine(III) reagents under metal-free conditions. researchgate.net Other classical oxidants like selenium dioxide have also been employed for this purpose, though they often require harsh conditions. researchgate.netresearchgate.net Careful selection of the oxidant and reaction conditions can allow for the controlled synthesis of 6-iodo-quinoxaline-2-carbaldehyde or 6-iodo-quinoxaline-2-carboxylic acid. Oxidation of the electron-deficient quinoxaline ring itself is less common and would require more powerful oxidizing agents.

The methyl group on the quinoxaline ring possesses acidic protons (C(sp³)–H) that can be activated for further functionalization. researchgate.netnih.gov This allows for the elaboration of side chains, extending conjugation or introducing new functionalities. One common strategy involves deprotonation of the methyl group with a strong base to generate a carbanion. This nucleophile can then react with various electrophiles, such as aldehydes or ketones, in an aldol-type condensation to form a new C-C bond and a hydroxylated side chain. Subsequent dehydration can lead to a vinyl-linked system, extending the π-conjugation of the quinoxaline ring.

Furthermore, tandem reactions involving the activation of the 2-methyl group have been reported. For instance, 2-methylquinoxaline can participate in a tandem cyclization strategy with 2-styrylanilines, demonstrating its utility in constructing more complex heterocyclic systems. nih.gov

Exploration of Quinoxaline N-Oxide Forms and Their Distinct Reactivity Profiles

The introduction of N-oxide functionalities to the quinoxaline scaffold, particularly as 1,4-di-N-oxides, significantly alters the electron density and reactivity of the heterocyclic system. These N-oxide derivatives are a pivotal class of compounds, demonstrating a wide array of biological activities and serving as versatile intermediates for further chemical modifications. nih.gov The synthesis of quinoxaline 1,4-dioxides is most commonly achieved through the Beirut reaction, which involves the cyclization of benzofuroxans. nih.gov

The presence of the N-oxide groups enhances the electrophilicity of the quinoxaline ring and activates adjacent positions, such as the methyl group at C-2, for various chemical transformations. For instance, the methyl group of 2-methylquinoxaline-1,4-dioxide derivatives can undergo condensation reactions with aldehydes. This reactivity is attributed to the acidifying effect of the N-oxide groups on the C-2 methyl protons.

The reactivity of quinoxaline 1,4-dioxides is generally comparable to other heteroaromatic N-oxides. nih.gov The N-oxide groups can be removed, leading to the corresponding deoxygenated quinoxaline, which often results in a decrease or loss of biological activity, highlighting the importance of the N-oxide moiety for certain pharmacological effects. mdpi.comnih.gov

Furthermore, the substituents on the benzene (B151609) ring of the quinoxaline scaffold influence the reactivity and biological profile of the N-oxide derivatives. Electron-withdrawing groups, for example, can facilitate the bioreduction of the N-oxide, a process linked to the antibacterial mechanism of these compounds. mdpi.com Conversely, electron-donating groups may diminish such activity. mdpi.com The substitution pattern, including the presence of a halogen like iodine at the 6-position, can therefore modulate the chemical and biological properties of the resulting N-oxide.

Studies have explored various reactions of the quinoxaline 1,4-dioxide core, including:

Condensation Reactions: The activated methyl group at the C-2 position can react with aldehydes.

Nucleophilic Substitution: Halogens on the benzene ring, such as at the 6- or 7-positions, can be displaced by nucleophiles like amines. nih.gov

Modifications of Substituents: Functional groups attached to the quinoxaline ring, such as acetyl groups, can be further modified through reactions like bromination followed by substitution. nih.gov

The distinct reactivity profile of quinoxaline N-oxides makes them valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.gov

A summary of representative reactions involving the activated methyl group of 2-methylquinoxaline 1,4-dioxide derivatives is presented below.

ReactantReagentProduct TypeReference
2-methylquinoxaline-1,4-dioxide derivative4,4'-biphenyl carboxaldehydeCondensation Product
2-acetyl-3-methylquinoxaline 1,4-dioxideWittig ReagentEnone nih.gov
2-carboethoxy-7-chloro-3-methylquinoxaline 1,4-dioxideDMADMFEnamine nih.gov

Mechanistic Investigations of Intramolecular Cyclization and Annulation Reactions

The this compound scaffold is a versatile substrate for intramolecular cyclization and annulation reactions, largely owing to the reactivity of the carbon-iodine bond. These reactions are crucial for the construction of more complex, fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. Mechanistic investigations often focus on transition-metal-catalyzed processes, particularly those involving palladium.

A common strategy involves the coupling of the 6-iodo position with a suitably functionalized group introduced at another position on the quinoxaline ring. For instance, a terminal alkyne could be introduced via Sonogashira coupling at the iodine position, followed by an intramolecular reaction with another part of the molecule to form a new ring.

While direct mechanistic studies on this compound are specific, the principles can be inferred from related systems. The general mechanism for a palladium-catalyzed intramolecular cyclization, such as a Heck reaction, typically involves the following key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.

Carbopalladation: The organopalladium species then adds across a tethered unsaturated bond (e.g., an alkene or alkyne) within the same molecule in an intramolecular fashion.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond within the newly formed ring and producing a hydridopalladium(II) species.

Reductive Elimination: The catalyst is regenerated to its Pd(0) state, typically by a base, completing the catalytic cycle.

Annulation reactions build upon these principles to construct new rings onto the existing quinoxaline framework. For example, a reaction sequence might involve a palladium-catalyzed coupling to introduce a side chain at the 6-position, which then undergoes a subsequent cyclization and aromatization to form a new fused aromatic ring.

The specific nature of the substituents, such as the 2-methyl group, can influence the regioselectivity and efficiency of these cyclization reactions. The electronic properties of the quinoxaline ring system also play a crucial role in the feasibility and outcome of these transformations.

Below is a table outlining a generalized mechanistic pathway for a palladium-catalyzed intramolecular cyclization reaction involving a hypothetical derivative of this compound.

Mechanistic StepDescriptionIntermediate
Catalyst Activation Pd(L)n (L=ligand) is the active Pd(0) species.Pd(0)
Oxidative Addition Pd(0) inserts into the C-I bond at the 6-position of the quinoxaline ring.(Quinoxalin-6-yl)-Pd(II)-I(L)n
Intramolecular Insertion The tethered unsaturated group coordinates to and inserts into the Pd-C bond.Cyclized Pd(II) intermediate
β-Hydride Elimination A β-hydrogen is eliminated, forming a new double bond and a Pd-H species.Fused-ring product coordinated to (H)Pd(II)I
Reductive Elimination A base assists in the elimination of HI, regenerating the Pd(0) catalyst.Pd(0) + Fused-ring product

Spectroscopic, Structural, and Advanced Computational Characterization of 6 Iodo 2 Methylquinoxaline

Structural Elucidation via Single Crystal X-ray Crystallography

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases did not yield a publicly available crystal structure for 6-Iodo-2-methylquinoxaline. Therefore, a detailed analysis of its single-crystal X-ray crystallographic data, including unit cell parameters, space group, and specific intramolecular dimensions, cannot be presented at this time.

For context, the crystal structures of numerous other quinoxaline (B1680401) derivatives have been reported, generally revealing a planar quinoxaline ring system. The introduction of substituents can influence the crystal packing and intermolecular interactions, such as π-π stacking and hydrogen bonding (if suitable functional groups are present). It is anticipated that this compound would also exhibit a largely planar bicyclic core. The iodine atom, being large and polarizable, could participate in halogen bonding or other specific intermolecular interactions, which would significantly influence the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the comprehensive assignment of the molecular structure.

While a dedicated 1H NMR spectrum for this compound was not found in the reviewed literature, the spectrum of the closely related compound, 6-iodoquinoxaline, provides a valuable reference. The introduction of a methyl group at the 2-position in this compound would lead to a characteristic singlet in the upfield region of the 1H NMR spectrum, typically around 2.5-2.8 ppm. The aromatic protons would exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring fused to a substituted pyrazine (B50134) ring. The iodine atom at the 6-position is expected to exert a deshielding effect on the neighboring protons through-space and through-bond electronic effects.

A hypothetical table of expected chemical shifts is presented below, based on data from related quinoxaline structures.

Atom 1H Chemical Shift (ppm, predicted) 13C Chemical Shift (ppm, predicted)
-CH3~2.7~22
H-3~8.6C-2: ~155
H-5~8.2C-3: ~145
H-7~7.9C-5: ~130
H-8~8.0C-6: ~95
C-7: ~138
C-8: ~130
C-4a: ~141
C-8a: ~142

Note: These are predicted values and may differ from experimental results.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Experimental FT-IR and Raman spectra for this compound are not available in the surveyed literature. However, the vibrational spectra of the parent compound, 2-methylquinoxaline (B147225), can be used as a basis for predicting the key vibrational modes. The introduction of an iodine atom at the 6-position would introduce new vibrational modes and perturb the existing ones.

Key expected vibrational modes for this compound include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm-1 region. The methyl group C-H stretching vibrations would appear in the 2850-3000 cm-1 range.

C=N and C=C stretching: The quinoxaline ring contains both C=N and C=C bonds, and their stretching vibrations are expected to be coupled and appear in the 1400-1650 cm-1 region.

C-I stretching: A characteristic C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm-1 range. This would be a key feature to distinguish it from its non-iodinated counterpart.

Ring deformation modes: Various in-plane and out-of-plane ring deformation modes would be present at lower wavenumbers, contributing to the fingerprint region of the spectrum.

The following table summarizes the expected prominent vibrational frequencies for this compound based on data for 2-methylquinoxaline. nih.gov

Vibrational Mode Expected FT-IR Frequency (cm-1) Expected Raman Frequency (cm-1)
Aromatic C-H stretch3050 - 31003050 - 3100
Methyl C-H stretch2870 - 29802870 - 2980
C=N/C=C ring stretch1500 - 16201500 - 1620
C-H in-plane bend1000 - 13001000 - 1300
C-H out-of-plane bend750 - 900750 - 900
C-I stretch500 - 600500 - 600

Note: These are predicted frequency ranges and the actual values may vary.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The exact mass spectrum of this compound is not documented in the searched literature. However, key features of its expected mass spectrum can be predicted. The molecular formula of this compound is C9H7IN2, which corresponds to a molecular weight of 270.07 g/mol . The electron ionization (EI) mass spectrum would therefore be expected to show a prominent molecular ion peak (M+•) at m/z 270.

The fragmentation pattern would be influenced by the stability of the quinoxaline ring and the presence of the iodo and methyl substituents. Common fragmentation pathways for quinoxaline derivatives involve the loss of small neutral molecules like HCN. For this compound, the following fragmentation pathways are plausible:

Loss of an iodine atom: A significant fragment would likely be observed at m/z 143, corresponding to the [M-I]+ ion (the 2-methylquinoxalinyl cation).

Loss of a methyl radical: A peak at m/z 255, corresponding to the [M-CH3]+ ion, might be observed.

Loss of HCN: Fragmentation of the pyrazine ring could lead to the loss of a molecule of HCN, resulting in a fragment at m/z 243.

The predicted major fragments in the mass spectrum of this compound are summarized in the table below, with reference to the fragmentation of 2-methylquinoxaline. nist.govresearchgate.net

m/z (predicted) Proposed Fragment Ion
270[C9H7IN2]+• (Molecular Ion)
143[C9H7N2]+
255[C8H4IN2]+
243[C8H6IN]+•

Note: The relative intensities of these fragments would depend on the ionization conditions.

Quantum Chemical Investigations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies can provide valuable insights into the geometric and electronic properties of molecules, complementing experimental data.

While no specific DFT studies on this compound were identified, the principles and findings from computational studies on other quinoxaline derivatives can be extrapolated to understand this molecule. researchgate.netscispace.com

A DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to find the minimum energy geometry of this compound. The optimized structure would be expected to have a planar quinoxaline core. The calculated bond lengths and angles could then be compared with experimental data from X-ray crystallography if it were available. Key geometric parameters of interest would include the C-I bond length and the bond angles around the substituted positions, which would reveal any steric or electronic effects of the substituents.

The table below presents hypothetical optimized geometric parameters for this compound based on DFT calculations of related molecules.

Parameter Predicted Value
C-I Bond Length~2.10 Å
C2-CH3 Bond Length~1.51 Å
C5-C6-C7 Bond Angle~120°
C6-C5-N4 Bond Angle~121°

Note: These are hypothetical values and would need to be confirmed by specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.orgwuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system, with some contribution from the iodine atom's lone pairs. The LUMO is anticipated to be distributed over the π-system of the quinoxaline ring, particularly the pyrazine moiety.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of high and low electron density. The nitrogen atoms of the pyrazine ring would be expected to be regions of high electron density (electronegative potential), making them susceptible to electrophilic attack or coordination to metal ions. The region around the iodine atom would also exhibit a region of positive potential on the outermost surface (a σ-hole), which could participate in halogen bonding.

The following table provides estimated FMO energies and the HOMO-LUMO gap for this compound based on trends observed in substituted quinoxalines.

Parameter Predicted Value (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.5 to -1.9
HOMO-LUMO Gap4.0 to 4.7

Note: These are estimated values and would require specific DFT calculations for confirmation.

Theoretical Prediction of Reactivity and Site Selectivity

The reactivity and site selectivity of this compound can be theoretically predicted using computational chemistry methods, primarily density functional theory (DFT). These methods provide insights into the electron distribution within the molecule, which is fundamental to its chemical behavior. Key indicators of reactivity, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, are calculated to forecast how the molecule will interact with other chemical species.

The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich quinoxaline ring system, making it the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient regions of the molecule, indicating the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue. For this compound, the nitrogen atoms of the quinoxaline ring are expected to be the most electron-rich sites, while the regions around the iodine and hydrogen atoms are likely to be electron-deficient.

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. By analyzing the change in electron density at each atom upon the addition or removal of an electron, one can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 1: Predicted Reactivity Indicators for this compound

Reactivity Indicator Predicted Characteristics Implication for Reactivity
HOMO Localized on the quinoxaline ring system Preferred site for electrophilic attack
LUMO Distributed across electron-deficient regions Likely sites for nucleophilic attack
MEP Electron-rich areas around nitrogen atoms Susceptible to electrophilic attack
Electron-poor areas around iodine and hydrogen Susceptible to nucleophilic attack
Fukui Functions Higher values on specific ring carbons and nitrogens Quantifies site selectivity for different reaction types

Analysis of Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis for Intermolecular Packing

The solid-state packing of this compound is governed by a variety of non-covalent interactions (NCIs), which can be elucidated using computational tools like NCI analysis and Hirshfeld surface analysis. nih.gov These interactions are critical in determining the crystal structure and, consequently, the material's physical properties.

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. nih.gov For this compound, several types of NCIs are expected to play a significant role in its crystal packing. These include:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the nitrogen atoms of neighboring molecules).

π-π Stacking: The planar aromatic quinoxaline rings can stack on top of each other, leading to stabilizing π-π interactions.

C–H···π Interactions: The hydrogen atoms of the methyl group or the quinoxaline ring can interact with the π-system of adjacent molecules.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. rsc.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot is expected to show significant contributions from H···H, C···H, and N···H contacts, as well as a distinct signature for halogen bonding involving the iodine atom.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Intermolecular Contact Type Expected Contribution Nature of Interaction
H···H High van der Waals forces
C···H/H···C Significant C–H···π interactions and van der Waals forces
N···H/H···N Moderate Weak hydrogen bonding
I···N/I···C Significant Halogen bonding and other dispersion forces
C···C Moderate π-π stacking interactions

Other Advanced Spectroscopic and Computational Techniques for Elucidating Excited States and Reaction Pathways

The excited-state properties and reaction pathways of this compound can be investigated using a combination of advanced spectroscopic and computational techniques. These methods provide a detailed understanding of the molecule's photochemistry and its transformation mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption and emission spectra of molecules. By simulating the electronic transitions between different energy levels, TD-DFT can predict the wavelengths of maximum absorption and emission, as well as the nature of the excited states involved. For this compound, these calculations can help to understand its photophysical properties and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer.

To elucidate reaction pathways, computational methods can be used to map the potential energy surface of a chemical reaction. cetjournal.it Techniques such as transition state theory and intrinsic reaction coordinate (IRC) calculations can identify the transition states connecting reactants and products, providing insights into the reaction mechanism and the energy barriers involved. cetjournal.it For this compound, these methods could be applied to study various reactions, such as nucleophilic substitution at the iodine-bearing carbon or palladium-catalyzed cross-coupling reactions.

Experimentally, techniques like pump-probe spectroscopy can be used to study the dynamics of excited states on ultrafast timescales. By exciting the molecule with a short laser pulse (the pump) and monitoring its subsequent evolution with a second pulse (the probe), it is possible to track the flow of energy within the molecule and identify transient species. These experimental results can then be compared with theoretical predictions from methods like TD-DFT to build a comprehensive picture of the molecule's photochemistry.

Table 3: Advanced Techniques for Studying this compound

Technique Information Obtained Application to this compound
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectra, nature of excited states Understanding photophysical properties and potential applications
Transition State Theory/IRC Calculations Reaction mechanisms, energy barriers, transition state structures Predicting reactivity and guiding synthetic strategies
Pump-Probe Spectroscopy Excited-state dynamics, identification of transient species Elucidating photochemical reaction pathways

Applications and Research Utility of 6 Iodo 2 Methylquinoxaline in Academic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

6-Iodo-2-methylquinoxaline serves as a fundamental building block for the construction of more elaborate molecular architectures. The carbon-iodine bond provides a reactive handle for various cross-coupling reactions, while the quinoxaline (B1680401) core offers a rigid and tunable platform.

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, and this compound can be a key precursor in these transformations. For instance, it can be envisioned as a starting material for the synthesis of furoquinoxalines. While a direct synthesis of furoquinoxalines from this compound is not explicitly detailed in the provided search results, the general principles of forming fused heterocycles suggest its potential. The iodine atom can be replaced through cross-coupling reactions to introduce functionalities that can then participate in cyclization reactions to form the furan (B31954) ring fused to the quinoxaline core. The synthesis of various fused heterocyclic systems often involves the strategic use of halogenated precursors to build complex polycyclic structures. researchgate.net

In the academic pursuit of novel therapeutic agents, this compound is a valuable precursor for creating advanced pharmaceutical scaffolds. sigmaaldrich.com The quinoxaline motif itself is present in numerous biologically active compounds. nih.govresearchgate.net The iodo- and methyl-substituents on this core allow for systematic modifications to explore structure-activity relationships. For example, the iodine can be substituted via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a wide array of chemical diversity, leading to the generation of libraries of compounds for biological screening. organic-chemistry.org Research has shown that derivatives of 3-methylquinoxaline can act as inhibitors for targets like VEGFR-2, which is implicated in cancer. researchgate.netsemanticscholar.org The ability to readily modify the this compound structure makes it an important tool in the design and synthesis of potential new drug candidates within an academic research setting.

Utilization in Catalysis and Coordination Chemistry

The nitrogen atoms within the quinoxaline ring of this compound possess lone pairs of electrons, making them suitable for coordinating to metal centers. This property has led to its exploration in the fields of catalysis and coordination chemistry.

The design of new ligands is crucial for the development of novel transition metal catalysts with enhanced activity and selectivity. umsl.eduresearchgate.netethernet.edu.etescholarship.orgwiley.com this compound can serve as a scaffold for such ligands. The quinoxaline moiety can act as a bidentate or monodentate ligand, coordinating to transition metals like iridium and ruthenium. researchgate.netmdpi.com The electronic properties of the quinoxaline ring can be tuned by the substituents, which in turn influences the catalytic activity of the resulting metal complex. The iodine atom offers a site for further functionalization to create more complex ligand architectures, potentially leading to catalysts with unique properties for various organic transformations. For example, ruthenium and iridium complexes are known to be effective catalysts for a range of reactions, including metathesis and hydrogenation. researchgate.net

The ability of this compound to chelate metal ions is a subject of interest in coordination chemistry. nih.govdcu.iescience.govmdpi.com The two nitrogen atoms of the quinoxaline ring can form a stable five-membered chelate ring with a metal ion. The electronic and steric environment around the metal center can be influenced by the methyl and iodo substituents. Studies in this area might involve synthesizing and characterizing the metal complexes of this compound to understand their structural, spectroscopic, and electrochemical properties. Such fundamental studies are essential for developing new metal-based sensors, catalysts, or materials.

Contributions to Materials Science Research

While direct applications of this compound in materials science are not extensively documented in the provided search results, its derivatives hold potential in this field. The rigid, planar structure of the quinoxaline core, combined with the potential for π-π stacking interactions, makes it an attractive building block for organic electronic materials. The iodo-substituent allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the synthesis of tailored molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The combination of the quinoxaline scaffold with other heterocyclic systems, such as indoles, has been explored for the construction of materials with interesting photophysical properties. researchgate.net

Development of Functional Organic Materials, e.g., Optoelectronic and Fluorescent Materials

The electron-deficient nature of the quinoxaline ring system makes its derivatives, including this compound, highly attractive for applications in organic electronics and optoelectronics. nih.govqmul.ac.uk These compounds are frequently employed as electron-transporting materials (ETMs) or as components in non-fullerene acceptors for organic solar cells (OSCs), n-type semiconductors in organic field-effect transistors (OFETs), and as emitters or hosts in organic light-emitting diodes (OLEDs). nih.govqmul.ac.uk

The this compound molecule can be incorporated into larger conjugated systems to fine-tune their electronic and photophysical properties. The iodine atom serves as a key functional handle for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic extension of the π-conjugated system. This structural modification is crucial for tuning the material's energy levels (HOMO/LUMO), absorption/emission spectra, and charge transport characteristics. Furthermore, the presence of a heavy atom like iodine can promote intersystem crossing, a property that can be exploited in the design of materials for specialized applications such as thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. rsc.org Quinoxaline derivatives have been successfully used to create materials that exhibit excellent blue-green fluorescence and bipolar charge transport characteristics, which are essential for efficient electroluminescent devices. researchgate.net

Table 1: Potential Roles of this compound in Functional Materials
Application AreaRole of Quinoxaline CoreRole of 6-Iodo SubstituentRole of 2-Methyl Substituent
Organic LEDs (OLEDs) Electron-transporting material, Host for emitters, Core of TADF emitters. nih.govrsc.orgSynthetic handle for building complex emitters, Heavy-atom effect to enhance phosphorescence.Modifies solubility and film-forming properties, Fine-tunes electronic properties.
Organic Solar Cells (OSCs) Building block for non-fullerene acceptors, Electron-deficient unit in donor polymers. nih.govSite for attaching solubilizing groups or other functional units via cross-coupling.Influences molecular packing and morphology of the active layer.
Organic FETs (OFETs) Core for n-type semiconductor materials. nih.govAllows for the creation of extended π-systems necessary for efficient charge transport.Affects solid-state packing and charge carrier mobility.
Fluorescent Materials Core fluorophore, often exhibiting blue-green emission. researchgate.netCan quench or enhance fluorescence depending on the molecular context; enables linking to other chromophores.Modulates photophysical properties such as quantum yield and emission wavelength.

Molecular Design for Sensing and Imaging Probes (Academic Development)

The unique optical properties and biocompatibility of certain quinoxaline derivatives make them excellent candidates for the development of molecular probes for chemical sensing and biomedical imaging. mdpi.com The core structure can be functionalized to create chemosensors that respond to the presence of specific ions, small molecules, or changes in the local environment, such as pH, often through detectable changes in color (colorimetric) or fluorescence. mdpi.com

The this compound scaffold is particularly valuable for developing radiolabeled imaging probes. The iodine atom provides a site for the direct introduction of radioactive iodine isotopes, such as Iodine-125 or Iodine-131, which are used in Single Photon Emission Computed Tomography (SPECT) imaging and targeted radionuclide therapy. nih.govnih.gov For instance, quinoxaline carboxamide derivatives have been synthesized and radiolabeled with ¹²⁵I to act as melanoma-targeting probes, demonstrating significant tumor uptake and rapid clearance from non-target organs. nih.gov This highlights the utility of the iodo-substituent in designing agents for theranostic applications, combining diagnosis and therapy. In addition to radio-imaging, quinoxaline-based nanoprobes have been developed for the fluorescent detection of biologically important molecules like adenine. semanticscholar.org

Table 2: Examples of Quinoxaline-Based Sensing and Imaging Probes
Probe TypeTargetDetection MethodRole of Quinoxaline Scaffold
Radiolabeled Probe Melanin in melanoma tumors nih.govSPECT ImagingCore structure providing favorable pharmacokinetics and targeting properties.
Fluorescent Nanoprobe Adenine semanticscholar.orgFluorescence QuenchingForms nanoparticles with aggregation-induced enhanced emission (AIEE).
pH Sensor Acidity (pH) in aqueous media mdpi.comColorimetric & FluorescentActs as the signaling unit that changes optical properties upon protonation.

Green Chemistry Applications Leveraging Quinoxaline Derivatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines. ekb.eg

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Traditional methods for synthesizing quinoxalines, while effective, often rely on harsh reaction conditions, toxic solvents, and metal catalysts, leading to significant waste generation. nih.gov In response, numerous green and sustainable synthetic protocols have been developed. benthamdirect.comresearchgate.netbenthamdirect.com These modern approaches focus on using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), employing catalyst-free systems, or utilizing alternative energy sources such as microwave irradiation. ripublication.comudayton.edu

For the synthesis of compounds like this compound, the classic approach involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Green alternatives to this process include:

Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes and often improves yields, minimizing energy consumption and the formation of side products. nih.govudayton.edu Iodine itself can be used as an efficient catalyst under microwave conditions. nih.gov

Use of Green Solvents: Reactions performed in water, ethanol-water mixtures, or recyclable solvents like PEG-400 eliminate the need for hazardous organic solvents. ripublication.comsapub.org

Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently at room temperature in green solvents without the need for any catalyst, simplifying the process and purification. ripublication.com

Recyclable Catalysts: The use of solid-supported catalysts, such as sulfated polyborate or alumina-supported heteropolyoxometalates, allows for high yields under mild, solvent-free conditions and enables easy recovery and reuse of the catalyst. nih.govias.ac.in

Table 3: Comparison of Traditional vs. Green Synthetic Methodologies for Quinoxalines
ParameterTraditional MethodGreen/Sustainable MethodAdvantage of Green Method
Solvent Acetic acid, Toluene, other organic solvents. nih.govWater, Ethanol (B145695)/Water, PEG-400, Solvent-free. ripublication.comsapub.orgias.ac.inReduced toxicity, cost, and environmental impact.
Catalyst Strong acids, Transition metals. nih.govNone, Iodine, Recyclable solid acids. nih.govripublication.comias.ac.inAvoids toxic metals, allows for catalyst reuse, simplifies workup.
Energy Source Conventional heating (reflux). udayton.eduMicrowave irradiation, Room temperature. udayton.edunih.govDrastically reduced reaction times and energy consumption.
Reaction Time Several hours to >24 hours. udayton.eduMinutes to a few hours. udayton.edunih.govIncreased throughput and efficiency.
Workup Often requires extraction and column chromatography.Simple filtration or precipitation. sapub.orgReduced solvent waste and simplified product isolation.

Enhancement of Atom Economy and Reaction Efficiency in Chemical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal atom economy is 100%, meaning no atoms are wasted as byproducts.

The conventional synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is inherently atom-economical, as the only byproduct is two molecules of water.

Reaction: o-phenylenediamine + 1,2-dicarbonyl → quinoxaline + 2 H₂O

However, newer methods have been developed to be even more efficient and atom-economical. For example, the dehydrogenative coupling of vicinal diols with o-phenylenediamines, catalyzed by cobalt complexes, also produces quinoxalines. rsc.orgresearchgate.net This type of "hydrogen borrowing" methodology can be highly atom-economical.

Reaction efficiency is a broader measure that considers not only atom economy but also chemical yield, reaction time, and energy input. Significant improvements in reaction efficiency for quinoxaline synthesis have been achieved through:

Process Intensification: Microdroplet reaction platforms have been shown to accelerate reaction speeds and improve yields compared to bulk phase reactions. frontiersin.org

Catalyst Optimization: The development of highly active catalysts, even in small quantities (e.g., 20 mol% phenol), can lead to excellent yields in short timeframes at room temperature. sapub.org

Energy Optimization: As mentioned, microwave-assisted synthesis is a key strategy for enhancing efficiency by dramatically shortening reaction times from many hours to just a few minutes, often with an increase in product yield. udayton.eduresearchgate.net

Table 4: Analysis of Atom Economy and Efficiency in Quinoxaline Synthesis
Synthesis MethodKey ReactantsMajor ByproductsAtom EconomyReaction Efficiency Features
Classical Condensation rsc.orgo-phenylenediamine, 1,2-dicarbonylWater (H₂O)HighSimple, but can have long reaction times and require harsh conditions.
Dehydrogenative Coupling rsc.orgresearchgate.neto-phenylenediamine, vicinal diolWater (H₂O)HighUtilizes a catalytic cycle to achieve high atom economy.
Oxidative Coupling 1,2-diamine, α-hydroxy ketoneWater (H₂O)HighOften requires an oxidant, which may lower overall atom economy if not catalytic with air.
Microwave-Assisted Synthesis nih.govo-phenylenediamine, 1,2-dicarbonylWater (H₂O)HighVery high efficiency due to rapid heating, short reaction times (minutes), and often improved yields.

Future Perspectives and Emerging Research Avenues for 6 Iodo 2 Methylquinoxaline

Development of Novel and Highly Efficient Synthetic Protocols for Substituted Quinoxalines

The synthesis of quinoxalines has been a subject of extensive research, evolving from classical methods to more advanced and sustainable protocols. rsc.org The traditional approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which often requires high temperatures and strong acid catalysts. mdpi.comnih.gov Modern synthetic chemistry is focused on overcoming these limitations by developing greener, more efficient methodologies.

Future efforts in synthesizing 6-iodo-2-methylquinoxaline and its derivatives will likely concentrate on several key areas:

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. mdpi.com This includes the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media or solvent-free conditions. mdpi.com Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes while often improving yields.

Advanced Catalysis: The development of novel catalysts is crucial for enhancing reaction efficiency and selectivity. mtieat.org Transition metal-based catalysts are being explored for their ability to facilitate quinoxaline (B1680401) synthesis under milder conditions. mtieat.org Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, offer the advantage of easy separation and reusability, aligning with green chemistry principles. nih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
MethodologyTypical ConditionsAdvantagesChallengesReference
Classical CondensationHigh temperature, strong acid catalyst, long reaction timesWell-established, simple starting materialsHarsh conditions, low yields, potential side products nih.gov
Microwave-Assisted SynthesisMicrowave irradiation (e.g., 160 watts for 60 seconds)Rapid reaction times, high yields, solvent-free optionsRequires specialized equipment
Heterogeneous CatalysisRecyclable catalysts (e.g., Alumina-supported MoVP), room temperatureMild conditions, catalyst reusability, easy product isolationCatalyst preparation and deactivation nih.gov
Green Synthesis (e.g., Bentonite (B74815) Clay)Mixing reagents with bentonite K-10 at room temperatureEnvironmentally friendly, cheap catalyst, simple procedureMay have limitations in substrate scope mdpi.com

Exploration of Unconventional Reactivity Pathways for Diversification of the Quinoxaline Scaffold

The iodine atom at the 6-position of this compound is a key functional handle for structural diversification. This aryl iodide is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Future research will focus on expanding the toolbox of reactions to modify the this compound core:

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using organoboron reagents), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) are foundational. umontreal.canih.gov Microwave-assisted Sonogashira coupling has proven effective for synthesizing 2,3-disubstituted 6-aminoquinoxalines, demonstrating a powerful combination of modern techniques. koreascience.kr

Iron-Catalyzed Reactions: As a more sustainable and economical alternative to palladium, iron catalysis is an emerging area. beilstein-journals.org Iron catalysts can mediate various transformations, including cross-dehydrogenative couplings and tandem cyclization/cross-coupling reactions, offering new avenues for functionalizing the quinoxaline scaffold. beilstein-journals.org

Mechanochemical Methods: The use of mechanochemistry (e.g., ball milling) for solid-state cross-coupling reactions represents a significant advancement in green synthesis. beilstein-journals.org These solvent-free techniques can lead to highly efficient reactions with minimal waste.

Table 2: Key Cross-Coupling Reactions for Modifying this compound
Reaction NameCoupling PartnerBond FormedTypical CatalystReference
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterC(sp²)-C(sp²)Palladium(0) complexes nih.gov
SonogashiraTerminal AlkyneC(sp²)-C(sp)Palladium(0) and Copper(I) koreascience.kr
HeckAlkeneC(sp²)-C(sp²)Palladium(0) complexes umontreal.ca
Buchwald-Hartwig AminationAmineC(sp²)-NPalladium(0) complexes beilstein-journals.org
NegishiOrganozinc reagentC(sp²)-C(sp²) / C(sp²)-C(sp³)Palladium(0) or Nickel(0) nih.gov

Advanced Theoretical and Computational Modeling for Rational Design and Property Prediction of Quinoxaline Derivatives

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. tandfonline.com For quinoxaline derivatives, methods like Density Functional Theory (DFT) are invaluable for elucidating electronic structure, reactivity, and potential applications. rsc.orgresearchgate.net

Emerging research in this area includes:

Rational Drug Design: Computational models are used to design novel quinoxaline derivatives with specific biological targets. nih.govnih.gov Molecular docking studies can predict the binding affinity and interaction modes of quinoxaline-based inhibitors with enzymes like VEGFR-2, which is crucial in cancer therapy. rsc.orgekb.eg

Property Prediction for Materials: DFT calculations can predict the electronic and optical properties of quinoxaline derivatives, such as their HOMO-LUMO energy gaps, which is essential for designing new materials for organic electronics. rsc.orgscispace.com These calculations help in screening potential candidates before undertaking time-consuming synthesis. scispace.com

Reaction Mechanism Elucidation: Theoretical studies can provide detailed insights into reaction mechanisms, helping to optimize conditions and explain experimental outcomes. scispace.com For example, DFT can be used to analyze the transition states and intermediates in the formation of quinoxalines or in the catalytic cycles of cross-coupling reactions. researchgate.net

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Moiety

The unique electronic properties of the quinoxaline ring make it an attractive component for advanced functional materials. rsc.orgbohrium.com As an electron-deficient system, it is often used as an electron-withdrawing fragment in the design of materials with specific optical and electronic characteristics. bohrium.com The this compound moiety can be readily incorporated into larger systems via cross-coupling reactions.

Future directions include:

Organic Electronics: Quinoxaline derivatives are utilized in organic light-emitting diodes (OLEDs), fluorescent materials, and as organic sensitizers for dye-sensitized solar cells (DSSCs). rsc.orgmtieat.org

Functional Polymers: Polymers containing the quinoxaline unit are noted for their thermal stability and are being investigated for applications in optoelectronic devices. mdpi.combohrium.com

Chemosensors: The fluorescence properties of some quinoxaline derivatives can be modulated by the presence of specific analytes, making them suitable for use as chemosensors. rsc.org

Integration into Supramolecular Assemblies and Nanotechnology Research for Novel Applications

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Quinoxaline derivatives can be designed to self-assemble into well-defined nanostructures. This bottom-up approach is a cornerstone of nanotechnology.

A notable area of emerging research is the use of quinoxaline-based molecules as fluorimetric probes that undergo self-assembly upon detecting a target analyte. nih.gov For example, a quinoxaline framework has been shown to exhibit a "turn-on" fluorescence response to certain volatile organic compounds (VOCs). nih.gov This detection process was accompanied by a morphological change from a fibril network to a different nanostructure, a phenomenon known as detection-induced self-assembly. nih.gov Future work could expand this concept to create highly sensitive and selective sensors for various environmental or biological targets by tailoring the structure of the this compound building block.

Mechanistic Elucidation of Catalytic Processes Involving Quinoxaline-Derived Ligands

Beyond being the target of synthesis, quinoxaline derivatives can also function as ligands in transition metal catalysis. The nitrogen atoms in the pyrazine (B50134) ring can coordinate to metal centers, influencing the catalyst's activity, selectivity, and stability.

Understanding the precise mechanism of these catalytic processes is crucial for developing more efficient catalysts. orientjchem.org Research in this field involves:

Spectroscopic and Computational Studies: A combination of experimental techniques (like in-situ spectroscopy) and computational methods (like DFT) can be used to investigate the catalytic cycle. ruhr-uni-bochum.de This includes identifying key intermediates and transition states.

Ligand Design: By understanding the structure-activity relationship, new quinoxaline-based ligands can be rationally designed to improve catalytic performance. This involves modifying substituents on the quinoxaline ring to tune its electronic and steric properties.

Kinetics and Reactivity Studies: Detailed kinetic studies of catalytic reactions using quinoxaline ligands can help to determine the rate-determining step and provide insights into the reaction mechanism. rsc.org For instance, studies on the classic reaction of benzil (B1666583) with o-phenylenediamine have used labeled substrates to trace the reaction pathway, providing a model for understanding more complex catalytic systems. rsc.org

Q & A

Q. What experimental controls are critical when studying this compound’s biological activity against kinase targets?

  • Methodological Answer : Include positive controls (e.g., staurosporine for kinase inhibition assays) and negative controls (DMSO vehicle). Use isogenic cell lines to isolate target-specific effects. Validate binding via SPR (surface plasmon resonance) and correlate IC₅₀ values with molecular docking simulations. Ensure replicate experiments (n ≥ 3) to assess statistical significance .

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